molecular formula C21H19FN4O2S2 B11122987 5-(azepan-1-yl)-2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-(azepan-1-yl)-2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11122987
M. Wt: 442.5 g/mol
InChI Key: DRZKCMFJUIORBL-GZTJUZNOSA-N
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Description

“5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” is a complex organic compound that features multiple functional groups, including an oxazole ring, a thiazolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and thiazolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

“5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides, while reduction of the carbonyl groups could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its multifunctional nature allows for the design of advanced materials for applications in electronics, coatings, and other high-tech fields.

Mechanism of Action

The mechanism of action of “5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and thiazolidine derivatives, such as:

  • 2-(4-Fluorophenyl)-5-(1-piperazinyl)-1,3-oxazole
  • 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets “5-(AZEPAN-1-YL)-2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” apart is its combination of multiple functional groups within a single molecule. This unique structure provides a versatile platform for exploring a wide range of chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H19FN4O2S2

Molecular Weight

442.5 g/mol

IUPAC Name

5-(azepan-1-yl)-2-[(E)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H19FN4O2S2/c22-15-7-5-14(6-8-15)13-26-19(27)17(30-21(26)29)11-18-24-16(12-23)20(28-18)25-9-3-1-2-4-10-25/h5-8,11H,1-4,9-10,13H2/b17-11+

InChI Key

DRZKCMFJUIORBL-GZTJUZNOSA-N

Isomeric SMILES

C1CCCN(CC1)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C#N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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